molecular formula C10H10O3 B6263374 (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol CAS No. 58095-76-4

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

Cat. No.: B6263374
CAS No.: 58095-76-4
M. Wt: 178.2
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Description

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is an organic compound that features a unique structure combining an indane moiety with a dioxane ring and an allylic alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 1,3-dioxane-5-carbaldehyde with an appropriate allylic alcohol under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the saturated alcohol or other reduced derivatives.

    Substitution: The dioxane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols or other reduced derivatives.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-dioxolan-4-yl)prop-2-en-1-ol: Similar structure but with a dioxolane ring instead of a dioxane ring.

    (2E)-3-(1,3-dioxepan-5-yl)prop-2-en-1-ol: Similar structure but with a dioxepane ring instead of a dioxane ring.

Uniqueness

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is unique due to the presence of the indane moiety combined with the dioxane ring and allylic alcohol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

58095-76-4

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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